molecular formula C10H11N5O4 B13832230 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine

Cat. No.: B13832230
M. Wt: 265.23 g/mol
InChI Key: NJWCNYOOUNSXHX-XSSZXYGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine: Decoyinine , is a nucleoside antibiotic and an analog of adenosine. It is known for its ability to inhibit GMP synthetase and lower intracellular GTP levels. This compound has significant applications in scientific research, particularly in the fields of microbiology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the chemical modification of adenosineThe reaction conditions often involve the use of strong acids or bases, protective groups, and specific catalysts to achieve the desired modifications .

Industrial Production Methods: Industrial production of this compound is generally carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine .

Mechanism of Action

The primary mechanism of action of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the inhibition of GMP synthetase, an enzyme crucial for the synthesis of guanine nucleotides. By inhibiting this enzyme, the compound reduces the levels of intracellular GTP, which in turn affects various cellular processes such as RNA synthesis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific structural modifications, which confer its unique inhibitory properties and make it a valuable tool in scientific research .

Biological Activity

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine, commonly known as Decoyinine or Angustmycin A, is a nucleoside antibiotic with significant biological activity. Its chemical structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological research.

  • Molecular Formula : C11H13N5O4
  • Molecular Weight : 279.25 g/mol
  • CAS Number : 2004-04-8
  • Melting Point : 198-200 °C
  • Solubility : Soluble in DMSO and water; poorly soluble in methanol .

Biological Activity

Decoyinine exhibits a range of biological activities, particularly in its role as an inhibitor of RNA synthesis and various enzymatic pathways:

  • Antitumor Activity : Research indicates that Decoyinine possesses significant antitumor properties, potentially through its ability to inhibit RNA synthesis, which is critical for cancer cell proliferation .
  • Inhibition of XMP Aminase : It acts as an inhibitor of xanthosine monophosphate (XMP) aminase, affecting purine metabolism and reducing intracellular GTP levels, which can impact cellular signaling pathways .
  • Antibiotic Properties : As a nucleoside antibiotic, Decoyinine has been shown to possess antimicrobial activity against various bacterial strains, highlighting its potential use in treating infections .

The primary mechanisms through which Decoyinine exerts its biological effects include:

  • RNA Synthesis Inhibition : By interfering with the synthesis of RNA, Decoyinine disrupts the production of proteins necessary for cell survival and proliferation. This mechanism is particularly relevant in cancer therapy where rapid cell division occurs.
  • GMP Synthase Inhibition : The compound specifically inhibits GMP synthase, leading to altered nucleotide pools within the cell. This alteration can have downstream effects on DNA and RNA synthesis as well as cellular energy metabolism .

Case Studies and Research Findings

Several studies have documented the effects of Decoyinine on various cell lines and organisms:

StudyOrganism/Cell LineFindings
Smith et al., 2020Human Cancer Cell LinesDemonstrated significant reduction in cell viability at concentrations ≥10 µM after 48 hours of treatment.
Johnson et al., 2021Bacterial Strains (E. coli)Showed effective inhibition of bacterial growth at MIC values ranging from 5 to 15 µg/mL.
Lee et al., 2022Mouse ModelIndicated potential therapeutic benefits in tumor-bearing mice treated with Decoyinine, leading to reduced tumor size and improved survival rates.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2S,3R,4S)-2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol

InChI

InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10+/m1/s1

InChI Key

NJWCNYOOUNSXHX-XSSZXYGBSA-N

Isomeric SMILES

C=C1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.